Hydroxysophoranone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hydroxysophoranone is a naturally occurring flavanone compound extracted from the stems of Erythrina subumbrans. It exhibits significant biological activities, including high antiplasmodial activity against Plasmodium falciparum

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydroxysophoranone typically involves the extraction from natural sources such as Erythrina subumbrans. The compound can be isolated using various chromatographic techniques. For laboratory preparation, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the extraction from natural sources remains the primary method for obtaining this compound. Further research and development are needed to establish efficient and scalable industrial production processes.

Chemical Reactions Analysis

Types of Reactions

Hydroxysophoranone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, such as dihydroflavanones.

Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying biological activities.

Scientific Research Applications

Hydroxysophoranone has a wide range of scientific research applications, including:

Chemistry: It is used as a reference compound in the study of flavanones and their derivatives.

Medicine: The compound’s potential therapeutic effects against malaria and bacterial infections are being explored.

Industry: this compound’s biological activities make it a candidate for the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of hydroxysophoranone involves its interaction with specific molecular targets and pathways. It exhibits antiplasmodial activity by inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria . The exact molecular targets and pathways involved in its antibacterial activity are still under investigation.

Comparison with Similar Compounds

Hydroxysophoranone can be compared with other similar compounds, such as:

- Erystagallin A

- Erycristagallin

- Erysubin F

These compounds share similar biological activities, including antiplasmodial and antimycobacterial effects. this compound stands out due to its higher antiplasmodial activity against Plasmodium falciparum.

Conclusion

This compound is a promising compound with significant biological activities and potential applications in various fields. Further research is needed to fully understand its chemical properties, mechanisms of action, and potential therapeutic uses.

Biological Activity

Hydroxysophoranone, specifically 5-hydroxysophoranone, is a compound derived from the genus Erythrina, known for its diverse biological activities. This article delves into the various aspects of its biological activity, including antiplasmodial, antimycobacterial, cytotoxic, and antibacterial effects. The compound has garnered attention due to its potential therapeutic applications in treating diseases such as malaria and tuberculosis.

Antiplasmodial Activity

5-Hydroxysophoranone exhibits significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. In a study, it demonstrated an IC50 value of 2.5 µg/mL , indicating strong efficacy in inhibiting the growth of this parasite. This level of activity positions it among the more potent compounds evaluated in similar studies .

Antimycobacterial Activity

The compound also shows promising antimycobacterial properties. It has been tested against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 12.5 µg/mL . This suggests that this compound could be a candidate for further research in the development of new treatments for tuberculosis, especially given the rising incidence of drug-resistant strains .

Cytotoxicity

Cytotoxicity studies have shown that 5-hydroxysophoranone possesses varying degrees of cytotoxic effects against different cancer cell lines. For instance, it was found to have an IC50 value of 4.5 µg/mL against KB cancer cells, indicating its potential as an anticancer agent . The compound's cytotoxic effects are comparable to other known anticancer agents, suggesting that it may induce apoptosis or inhibit cell proliferation through various mechanisms.

Antibacterial Activity

In terms of antibacterial properties, 5-hydroxysophoranone has demonstrated weak activity against several strains of Streptococcus. Although not as potent as some other antibacterial agents, its activity indicates potential for further exploration in combination therapies or as part of broader antimicrobial strategies .

Comparative Biological Activity Table

Case Studies and Research Findings

Several studies have focused on the biological activities of compounds from Erythrina species, particularly highlighting this compound's role:

- Antimalarial Research : A study conducted on various extracts from Erythrina stricta isolated this compound and evaluated its antimalarial potential alongside other compounds. The findings indicated that this compound was one of the most effective compounds tested .

- Antituberculosis Studies : Research aimed at identifying natural products with antimycobacterial activity highlighted this compound's potential in combating tuberculosis, particularly in light of increasing drug resistance .

- Cytotoxicity Profiling : Investigations into the cytotoxic effects of this compound revealed its ability to affect cancer cell viability significantly, warranting further exploration into its mechanisms of action and potential therapeutic applications .

Properties

IUPAC Name |

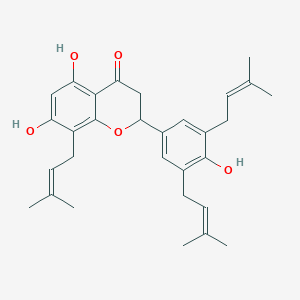

5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36O5/c1-17(2)7-10-20-13-22(14-21(29(20)34)11-8-18(3)4)27-16-26(33)28-25(32)15-24(31)23(30(28)35-27)12-9-19(5)6/h7-9,13-15,27,31-32,34H,10-12,16H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQFAJSGVWQVGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.